Ethyl 4-(2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine backbone substituted with an ethyl carboxylate group, an oxoacetamido linker, and a 2-(methylthio)phenyl moiety.
Properties
IUPAC Name |
ethyl 4-[[2-(2-methylsulfanylanilino)-2-oxoacetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-24-17(23)20-10-8-12(9-11-20)18-15(21)16(22)19-13-6-4-5-7-14(13)25-2/h4-7,12H,3,8-11H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMHQYYINJYHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-(2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes are responsible for the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body.
Mode of Action
It is known to interact with its targets, the nitric oxide synthases, potentially influencing the production of nitric oxide. This interaction could lead to changes in cellular signaling and function.
Biochemical Pathways
Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
Given its targets, it may influence cellular functions by modulating nitric oxide production. This could have various downstream effects, depending on the specific cellular context.
Biological Activity
Ethyl 4-(2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₁₃H₁₄N₂O₃S
- Molecular Weight : Approximately 278.33 g/mol
- Functional Groups : Contains an ethyl ester, a piperidine ring, and a methylthio-substituted phenyl group.
The presence of these functional groups suggests potential reactivity and interactions with biological macromolecules, influencing its pharmacological properties.
Synthesis
The synthesis of this compound can be achieved through several methods, commonly involving:
- Formation of the piperidine ring : Using appropriate amines and carbonyl compounds.
- Introduction of the methylthio group : Utilizing methylthiol or its derivatives.
- Esterification : Reacting the carboxylic acid with ethanol to form the ethyl ester.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
1. Antimicrobial Properties
Studies have shown that derivatives of piperidine compounds possess antimicrobial activity against a range of bacteria and fungi. For instance, similar compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
2. Antioxidant Activity
Research suggests that the methylthio group may enhance antioxidant properties. Compounds with this substitution have been linked to reduced oxidative stress in cellular models, potentially offering protective effects against oxidative damage.
3. Cardiovascular Effects
Some studies indicate that related compounds can influence lipid profiles, particularly in enhancing HDL cholesterol levels, which is beneficial for cardiovascular health. This suggests that this compound may also exhibit similar effects.
Case Study 1: Antimicrobial Testing
A study conducted on a series of piperidine derivatives, including this compound, found that these compounds exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating their potential as antimicrobial agents.
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants such as ascorbic acid. This activity was attributed to the electron-donating ability of the methylthio group.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Antioxidant |
| Ethyl 4-(4-chlorophenyl)-6-methylpyrimidine-5-carboxylate | Structure | Antimicrobial |
| Ethyl 4-(phenoxy)-3-methylbutanoate | Structure | Antioxidant |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Methyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (CAS 1235102-94-9)
- Key Differences : Replaces the ethyl carboxylate with a methyl ester and introduces a methylene group between the piperidine and acetamido linker.
- Impact: The methyl ester reduces steric hindrance and slightly decreases lipophilicity (logP) compared to the ethyl analogue.
- Molecular Weight : 365.4 g/mol (vs. ~379 g/mol for the target compound, assuming similar substituents).
tert-Butyl 4-(2-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)ethyl)piperidine-1-carboxylate (Compound 55)
- Key Differences: Incorporates a bulky pyrido[2,3-d]pyrimidinone core and a tert-butyl carboxylate.
- Impact : The tert-butyl group enhances metabolic stability but reduces aqueous solubility. The extended aromatic system likely improves kinase inhibition selectivity (e.g., MST3/4 kinases) compared to the simpler piperidine-based target compound .
- Activity : Demonstrated 61% yield in synthesis and selective kinase inhibition, suggesting the target compound may share synthetic pathways but differ in target specificity.
Ethyl 4-((2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)piperidine-1-carboxylate
- Key Differences: Substitutes the oxoacetamido-phenyl group with a cyclobutene-dione-ethoxyamino moiety.
- This structural variation may limit its utility in stable drug formulations .
Functional Group Analysis
Methylthio (SMe) Group
- Role : Present in both the target compound and Compound 55, this group contributes to hydrophobic interactions and sulfur-mediated hydrogen bonding. In kinase inhibitors, methylthio often enhances binding to ATP pockets .
- Comparison with Ethylthio: lists 2-(ethylthio)phenol, which has lower steric bulk than methylthio but similar hydrophobicity. Ethylthio may offer longer metabolic half-life but reduced target affinity .
Carboxylate Esters
- Ethyl vs. Methyl vs. tert-Butyl :
Physicochemical Properties
| Property | Target Compound | Compound 55 | Methyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~379 | ~650 | 365.4 |
| logP (Predicted) | ~2.5 | ~4.8 | ~2.0 |
| Solubility (aq.) | Moderate | Low | High |
| Metabolic Stability | Moderate | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
